![molecular formula C8H7F2NO B1149609 (Z)-1-(2,6-Difluorophenyl)ethanone oxime CAS No. 18184-17-3](/img/structure/B1149609.png)
(Z)-1-(2,6-Difluorophenyl)ethanone oxime
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Overview
Description
(Z)-1-(2,6-Difluorophenyl)ethanone oxime, also known as Z-DFPE oxime, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 208.2 g/mol and a melting point of 115-117°C. Z-DFPE oxime is a versatile compound that has been used in a variety of fields, such as organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Role in Medicinal Chemistry
Oximes, including 2’,6’-Difluoroacetophenone oxime, represent a significant class in medicinal chemistry. They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .
Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime, among which pralidoxime is the only FDA-approved drug . Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetyl-cholinesterase (AChE) .
Synthesis of Quinazolines
2’,6’-Difluoroacetophenone oxime has been used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . Quinazolines are a class of organic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
properties
IUPAC Name |
(NE)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)8-6(9)3-2-4-7(8)10/h2-4,12H,1H3/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOMHDOIJWJQP-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2,6-Difluorophenyl)ethanone oxime |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.